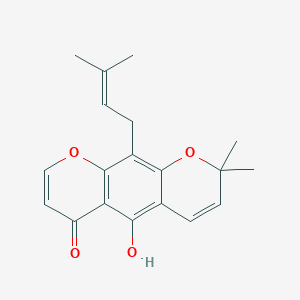

Eriosematin

Description

Properties

IUPAC Name |

5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-11(2)5-6-13-17-12(7-9-19(3,4)23-17)16(21)15-14(20)8-10-22-18(13)15/h5,7-10,21H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFIMGDPCRCSAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=CC3=O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethnobotanical Uses of Eriosema chinense: A Technical Guide for Researchers

An In-depth Review of Traditional Applications, Phytochemistry, and Pharmacological Validation

Abstract

Eriosema chinense Vogel, a perennial herb belonging to the Fabaceae family, has a long history of use in traditional medicine across Asia and Africa. This technical guide provides a comprehensive overview of the ethnobotanical applications of Eriosema chinense, delves into its rich phytochemical profile, and presents the scientific validation of its traditional uses through modern pharmacological studies. Detailed experimental protocols for key bioassays are provided to facilitate further research and drug discovery. The guide also visualizes the extraction and fractionation workflow and a key signaling pathway modulated by its bioactive constituents, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Eriosema chinense, commonly known as the Chinese Sand Pea, is a plant with significant value in various traditional healing systems. Its roots and seeds are the primary parts used for medicinal purposes, often prepared as decoctions.[1] Ethnobotanical records highlight its application for a wide range of ailments, from gastrointestinal disorders to gynecological issues, underscoring its potential as a source of novel therapeutic agents. This guide aims to bridge the gap between traditional knowledge and modern scientific understanding of this valuable medicinal plant.

Ethnobotanical Uses

The traditional medicinal applications of Eriosema chinense are diverse and geographically widespread. The roots are notably used as a food source in Northern Australia, China, and Northeast India.[2]

Table 1: Summary of Ethnobotanical Uses of Eriosema chinense

| Region/Culture | Plant Part Used | Traditional Use | Preparation Method |

| China (Yunnan) | Roots | Diarrhea, orchitis, hydrophobia, detoxification.[2] | Not specified |

| China (TCM) | Roots | Clears lung heat, resolves phlegm, promotes saliva secretion, relieves thirst, resolves swelling, treats cough, dysentery, traumatic injury.[3] | Decoction |

| India (Meghalaya) | Roots | Diarrhea.[2] | Not specified |

| India | Seeds | Tonic, diuretic, astringent.[4] | Decoction |

| Thailand | Roots | Tonic.[2] | Eaten fresh |

| Thailand | Seeds | Wound healing, diuretic, astringent, for cold sweats, to promote discharge of lochia after delivery.[1][2] | Decoction |

| Cameroon | Whole Plant | Infertility and various gynecological problems.[2] | Not specified |

| Philippines | Seeds | Scrofula, diarrhea, to check cold sweats, leucorrhoea, menstrual derangements, to promote discharge of lochia.[4] | Decoction (sometimes with ground pepper) |

| Africa | Seeds | Wound healing.[4] | Not specified |

Phytochemical Constituents

Phytochemical investigations of the Eriosema genus have led to the isolation and identification of over 100 compounds, with flavonoids being the most predominant class.[2][5] Eriosema chinense is particularly rich in prenylated flavonoids, which are believed to be responsible for many of its pharmacological activities.[6][7]

Key bioactive compounds isolated from Eriosema chinense include:

-

Lupinifolin: A prenylated flavanone.

-

Eriosematin E: A prenylated isoflavonoid.

-

Khonklonginols A-H: A series of new prenylated flavonoids.[8]

-

Dehydrolupinifolinol

-

Flemichin D

-

Eriosemaone A

The genus is a rich source of various types of flavonoids including isoflavones, flavonols, flavanonols, flavanones, and chromones.[2]

Pharmacological Activities and Scientific Validation

Modern scientific research has substantiated many of the traditional uses of Eriosema chinense. The plant extracts and its isolated compounds have demonstrated a broad spectrum of pharmacological activities.[2][5][6]

Anti-diarrheal Activity

The traditional use of Eriosema chinense for treating diarrhea is one of its most well-documented applications.[2][4] Scientific studies have validated this use, demonstrating the anti-diarrheal potential of its extracts and isolated compounds like eriosematin E.[6] The mechanism of action for its anti-diarrheal effect is multifaceted. Eriosematin E has been shown to reactivate the suppressed Na+/K+-ATPase activity in the intestine, which helps in maintaining proper electrolyte balance and reducing intestinal secretions.[9][10] Additionally, it is suggested that eriosematin E may inactivate the SepA protease secreted by Shigella flexneri, a protein responsible for disrupting the integrity of the epithelial barrier.[9][11]

Antioxidant Activity

The ethanolic root extract of Eriosema chinense has shown significant antioxidant capacity.[12] This activity is attributed to its high content of flavonoids and phenolic compounds, which are potent free radical scavengers.[6]

Antimicrobial Activity

Flavonoids isolated from the roots of Eriosema chinense have exhibited activity against both Gram-positive and Gram-negative bacteria.[13] The presence of both free phenolic hydroxyl groups and lipophilic prenyl groups in these flavonoids is considered crucial for their potent antimicrobial effects.[1][6]

Cytotoxic Activity

A hexane extract of the roots of Eriosema chinense has demonstrated moderate cytotoxic activity against human small-cell lung and oral epidermal carcinoma cell lines in vitro.[12] Several prenylated flavonoids isolated from the plant have also shown strong cytotoxic effects against various cancer cell lines.[14]

Table 2: Summary of Quantitative Pharmacological Data for Eriosema chinense

| Activity | Extract/Compound | Assay | Result (IC₅₀/Value) | Reference |

| Antioxidant | Ethanolic Root Extract | DPPH | 146.3 µg/ml | [12] |

| Antioxidant | Ethanolic Root Extract | Hydrogen Peroxide | 221.0 µg/ml | [12] |

| Antioxidant | Ethanolic Root Extract | Nitric Oxide | 232.9 µg/ml | [12] |

| Antioxidant | Ethanolic Root Extract | Hydroxyl Radical | 170.2 µg/ml | [12] |

| Cytotoxicity | Hexane Root Extract | MTT (NCI-H187) | 12.0 µg/ml | [12] |

| Cytotoxicity | Hexane Root Extract | MTT (KB) | 9.9 µg/ml | [12] |

Experimental Protocols

Extraction and Fractionation of Bioactive Compounds

A general workflow for the extraction and fractionation of compounds from Eriosema chinense roots is depicted below. This process typically begins with a crude solvent extraction, followed by liquid-liquid partitioning to separate compounds based on their polarity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of plant extracts.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Plant extract/isolated compound

-

Ascorbic acid (positive control)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of sample solutions: Prepare a stock solution of the plant extract or compound in a suitable solvent and make serial dilutions to obtain a range of concentrations.

-

Reaction mixture: In a 96-well plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution (e.g., 100 µL sample + 100 µL DPPH).

-

Control: Prepare a control well containing the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., NCI-H187, KB)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, SDS-HCl)

-

Plant extract/isolated compound

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the plant extract or compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only).

-

MTT addition: After the incubation period, add a specific volume of MTT solution to each well (e.g., 10 µL) and incubate for 4 hours at 37°C.

-

Formazan solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

-

Absorbance measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Molecular Mechanisms and Signaling Pathways

The diverse pharmacological effects of the prenylated flavonoids found in Eriosema chinense are mediated through the modulation of various cellular signaling pathways. These compounds are known to influence key pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of Pro-inflammatory Signaling Pathways

Prenylated flavonoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Conclusion

Eriosema chinense is a medicinally important plant with a rich history of traditional use, which is increasingly being validated by modern scientific research. Its abundance of bioactive flavonoids makes it a promising source for the development of new drugs for a variety of conditions, particularly diarrheal diseases, inflammatory disorders, and potentially cancer. The detailed ethnobotanical information, phytochemical profile, and experimental protocols provided in this guide serve as a valuable resource to stimulate further investigation into the therapeutic potential of this remarkable plant. The elucidation of its mechanisms of action at the molecular level will be crucial for its future clinical applications.

References

- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Luteolin suppresses androgen receptor-positive triple-negative breast cancer cell proliferation and metastasis by epigenetic regulation of MMP9 expression via the AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review | MDPI [mdpi.com]

- 7. Eriosema chinense: a rich source of antimicrobial and antioxidant flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The potency of eriosematin E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identifying the mechanism of eriosematin E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Genus Eriosema (Fabaceae): From the Ethnopharmacology to an Evidence-Based Phytotherapeutic Perspective? [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

Eriosematin E isolation and purification from Eriosema roots

An In-depth Guide to the Extraction, Purification, and Analysis of Eriosematin E from Eriosema Roots

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Eriosematin E, a prenylated flavanone of significant interest from the roots of plants belonging to the Eriosema genus, primarily Eriosema chinense. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Executive Summary

Eriosematin E has garnered scientific attention for its potential therapeutic properties, including significant antidiarrheal activity. The isolation of this compound in a pure form is a critical first step for further pharmacological and clinical investigation. The process fundamentally involves a multi-stage extraction and chromatographic purification procedure. This guide details these steps, providing both a summary of quantitative outcomes and detailed experimental protocols synthesized from available literature.

Data Presentation: Extraction and Purification Yields

The efficiency of Eriosematin E isolation can vary based on the plant material, extraction method, and purification techniques employed. The following tables summarize the quantitative data found in the literature to provide a benchmark for researchers.

Table 1: Extraction and Fractionation Yields

| Plant Species | Starting Material | Extraction Solvent | Crude Extract Yield (% w/w) | Fraction | Fraction Yield (% of Crude Extract) | Reference |

| Eriosema chinense | Dried Roots | Ethanol | Not Reported | Chloroform | Not Reported | [1][2][3] |

| Eriosema chinense | Dried Roots | 95% Ethanol | Not Reported | Petroleum Ether | Not Reported | [4] |

| Acacia mearnsii (for comparison) | Dried Leaves | Not specified | Not specified | Ethyl Acetate | 58.71 g from total extract | [5] |

| Chionanthus retusa (for comparison) | Dried Leaves | 60% Ethanol | 12.13% | Not Applicable | Not Applicable | [6] |

Table 2: Eriosematin E Content and Purity

| Starting Material | Analytical Method | Eriosematin E Content in Ethanolic Extract (% w/w) | Eriosematin E Content in Chloroform Fraction (% w/w) | Final Purity | Reference |

| Eriosema chinense Chloroform Fraction | Column Chromatography | Not Applicable | Not Reported | High (yellow needle-shaped crystals) | [1] |

| Sophora tonkinensis (Total Flavonoids) | Macroporous Resin | 12.14% (Crude) | Not Applicable | 57.82% (Purified) | [7] |

| Acacia mearnsii (Myricitrin) | Prep-HPLC | Not Applicable | Not Applicable | >98.4% | [5] |

Experimental Protocols

The following protocols are synthesized from multiple sources to provide a detailed, step-by-step guide for the isolation and purification of Eriosematin E.

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction from dried Eriosema roots and subsequent fractionation to concentrate the non-polar compounds, including Eriosematin E.

-

Plant Material Preparation : Air-dry the roots of Eriosema chinense at room temperature and grind them into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered root material in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

-

Alternatively, perform successive reflux extractions with 95% ethanol. For every 1 kg of powdered root, use an adequate volume of ethanol to submerge the material and reflux at 80-85°C for 2 hours. Repeat the process three times.

-

-

Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a dark, viscous crude extract.

-

Solvent Partitioning (Fractionation) :

-

Suspend the crude ethanolic extract in distilled water (e.g., 1 part extract to 5 parts water).

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid extraction with a non-polar solvent. Chloroform is commonly used to isolate Eriosematin E. Add an equal volume of chloroform to the separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the lower chloroform layer. Repeat this extraction process 3-5 times to ensure complete transfer of non-polar compounds.

-

Combine all chloroform fractions and concentrate using a rotary evaporator to yield the chloroform fraction, which is enriched with Eriosematin E.

-

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of Eriosematin E from the chloroform fraction using silica gel column chromatography.

-

Preparation of the Column :

-

Use a glass column of appropriate size (e.g., 50 cm length x 5 cm diameter).

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

-

-

Sample Loading :

-

Dissolve the dried chloroform fraction in a minimal amount of dichloromethane or the initial mobile phase.

-

In a separate flask, take a small amount of silica gel (approximately 2-3 times the weight of the chloroform fraction) and add the dissolved sample.

-

Evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

-

Carefully layer this adsorbed sample onto the top of the packed silica gel column.

-

-

Elution :

-

Begin elution with a non-polar solvent system. A gradient elution is typically most effective.

-

Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

-

A suggested gradient could be:

-

100% n-hexane

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (92.5:7.5) - Eriosematin E has been reported to elute at this concentration .[1]

-

n-hexane:ethyl acetate (90:10)

-

n-hexane:ethyl acetate (80:20)

-

-

Maintain a constant flow rate and collect fractions of a consistent volume (e.g., 20-30 mL).

-

-

Fraction Analysis :

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a pure spot corresponding to the Rf value of Eriosematin E.

-

-

Final Isolation : Evaporate the solvent from the combined pure fractions to obtain Eriosematin E, which should appear as yellow, needle-shaped crystals.[1]

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This representative protocol is for assessing the purity of the isolated Eriosematin E.

-

Instrumentation : HPLC system with a PDA or UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program :

-

0-20 min: 30-70% A

-

20-25 min: 70-100% A

-

25-30 min: 100% A

-

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 280-340 nm (scan for optimal absorbance).

-

Injection Volume : 10 µL.

-

Sample Preparation : Dissolve a small amount of the isolated Eriosematin E in methanol.

-

Analysis : A pure sample should yield a single, sharp peak. Purity can be calculated based on the peak area percentage.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of Eriosematin E.

Caption: Workflow for Eriosematin E Isolation.

Potential Signaling Pathways of Eriosematin E

Eriosematin E has been shown to exhibit anti-inflammatory and antisecretory effects. The diagrams below illustrate the potential signaling pathways involved, based on its observed biological activities.

Diagram 1: Anti-Inflammatory Pathway

This diagram shows the potential mechanism by which Eriosematin E may inhibit the production of pro-inflammatory cytokines.

Caption: Eriosematin E Anti-Inflammatory Action.

Diagram 2: Modulation of Na+/K+-ATPase Signaling

Molecular docking studies suggest Eriosematin E interacts with Na+/K+-ATPase. This interaction could modulate its signaling function, which is implicated in regulating cellular processes and ion balance.

Caption: Eriosematin E and Na+/K+-ATPase Signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. The potency of eriosematin E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying the mechanism of eriosematin E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijemh.com [ijemh.com]

- 5. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 6. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Eriosematin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriosematin E, a prominent member of the eriosematin family of prenylated flavanones, has garnered significant scientific interest due to its notable biological activities, particularly its potent anti-diarrheal properties. Isolated from the roots of Eriosema chinense, this natural product presents a complex chemical architecture. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Eriosematin E, supported by available spectroscopic and biological data. It further details experimental protocols for its isolation and biological evaluation and visually represents its mechanism of action through signaling pathway diagrams.

Chemical Structure and Stereochemistry

Eriosematin E is a prenylated flavanone with the molecular formula C20H20O6. Its systematic IUPAC name is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one. The chemical structure is characterized by a C6-C3-C6 flavonoid skeleton, with a prenyl group attached to the A-ring.

Stereochemistry: The stereochemistry of Eriosematin E is crucial for its biological activity. The flavanone core contains a single chiral center at the C2 position. Through detailed spectroscopic analysis, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, and by comparison with literature data, the absolute configuration at this center has been determined to be S.[1][2][3] This specific spatial arrangement of the 4-hydroxyphenyl substituent is a key determinant of its interaction with biological targets.

Table 1: Physicochemical Properties of Eriosematin E

| Property | Value | Reference |

| Molecular Formula | C20H20O6 | [4] |

| Molecular Weight | 356.37 g/mol | [4] |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

| Chirality | Chiral, (2S) configuration | [1][2][3] |

| Appearance | Yellowish powder | [2] |

Spectroscopic Data for Structural Elucidation

The structural elucidation of Eriosematin E was primarily achieved through a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for Eriosematin E

| Spectroscopic Technique | Key Observations | Reference |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the flavanone skeleton. | [1][2][3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. | [1][2][3] |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the flavanone core, the 4-hydroxyphenyl substituent, and the prenyl group. The coupling constants of the C2 and C3 protons are indicative of their relative stereochemistry. | [1][2][3] |

| ¹³C NMR Spectroscopy | Resonances for all 20 carbon atoms, confirming the molecular formula and the presence of the flavanone and prenyl moieties. | [1][2][3] |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight of Eriosematin E. | [1][2][3] |

Biological Activity and Mechanism of Action

Eriosematin E has demonstrated significant anti-diarrheal activity in preclinical studies.[1][2][5][6][7][8][9] Its mechanism of action is multifaceted, primarily targeting pathogenic factors and host responses associated with infectious diarrhea.

Inhibition of Shigella flexneri SepA Protease

Shigella flexneri is a major causative agent of bacillary dysentery. Its virulence is partly mediated by secreted effector proteins, including the serine protease SepA. SepA disrupts the intestinal epithelial barrier, contributing to the pathology of shigellosis. Molecular docking studies have revealed that Eriosematin E can bind to the active site of SepA, thereby inhibiting its proteolytic activity.[5][10][7] This inhibition helps to maintain the integrity of the epithelial barrier.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. Antidiarrhoeal activity of eriosematin E isolated from the roots of Eriosema chinense Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The potency of eriosematin E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identifying the mechanism of eriosematin E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Eriosematin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Eriosematin E, a prenylated flavanone of significant interest for its potential therapeutic properties. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols for its isolation and characterization, and a visualization of the general experimental workflow.

Introduction

Eriosematin E is a bioactive flavonoid that has been isolated from plants of the Eriosema genus, notably Eriosema tuberosum. As a member of the flavanone class of compounds, Eriosematin E has garnered attention for its potential pharmacological activities. The structural elucidation of such natural products is fundamental to understanding their chemical properties and biological activities, forming the basis for further research and development. This guide consolidates the key spectroscopic data that define the molecular structure of Eriosematin E.

Spectroscopic Data

The structural confirmation of Eriosematin E relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables have been compiled from the primary literature on the isolation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for Eriosematin E are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Eriosematin E (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.50 | s | - | 5-OH |

| 7.25 | d | 8.5 | H-2', H-6' |

| 6.85 | d | 8.5 | H-3', H-5' |

| 6.20 | s | - | H-6 |

| 5.25 | t | 7.0 | H-2"' |

| 5.15 | dd | 12.0, 3.0 | H-2 |

| 4.00 | s | - | 4'-OCH₃ |

| 3.40 | d | 7.0 | H-1"' |

| 3.10 | dd | 17.0, 12.0 | H-3ax |

| 2.80 | dd | 17.0, 3.0 | H-3eq |

| 1.80 | s | - | H-5"' |

| 1.75 | s | - | H-4"' |

| 1.45 | s | - | 2"-CH₃ |

| 1.40 | s | - | 2"-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Eriosematin E (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 203.0 | C-4 |

| 164.0 | C-5 |

| 162.0 | C-7 |

| 160.0 | C-4' |

| 158.0 | C-8a |

| 132.0 | C-3"' |

| 131.0 | C-1' |

| 128.0 | C-2', C-6' |

| 122.0 | C-2"' |

| 114.0 | C-3', C-5' |

| 108.0 | C-8 |

| 105.0 | C-4a |

| 102.0 | C-6 |

| 79.0 | C-2 |

| 78.0 | C-2" |

| 55.5 | 4'-OCH₃ |

| 43.5 | C-3 |

| 28.5 | 2"-CH₃ (2C) |

| 25.8 | C-5"' |

| 21.5 | C-1"' |

| 17.9 | C-4"' |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for Eriosematin E are listed below.

Table 3: Infrared (IR) Spectroscopic Data for Eriosematin E

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 | O-H stretching (hydroxyl group) |

| 2970, 2925 | C-H stretching (aliphatic) |

| 1640 | C=O stretching (ketone) |

| 1615, 1580, 1490 | C=C stretching (aromatic) |

| 1270 | C-O stretching (ether) |

| 1160 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Eriosematin E

| Ion | m/z (Da) |

| [M]⁺ | 396.1573 |

| C₂₃H₂₄O₆ (Calculated) | 396.1573 |

Experimental Protocols

The isolation and characterization of Eriosematin E involve a series of standard phytochemical techniques. The general methodologies are outlined below.

Plant Material and Extraction

The roots of Eriosema tuberosum are collected, air-dried, and pulverized. The powdered plant material is then subjected to extraction with a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol, at room temperature. The resulting crude extract is concentrated under reduced pressure to yield a residue.

Isolation and Purification

The crude extract is subjected to bioassay-guided fractionation. This typically involves column chromatography over silica gel, with a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative TLC or crystallization, to yield pure Eriosematin E.

Spectroscopic Analysis

-

NMR Spectra: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Deuterated chloroform (CDCl₃) is commonly used as the solvent, with tetramethylsilane (TMS) as the internal standard.

-

IR Spectrum: The IR spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrophotometer using KBr pellets.

-

Mass Spectrum: High-Resolution Mass Spectrometry (HRMS) is performed to determine the exact mass and elemental composition of the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Eriosematin E.

Caption: General workflow for the isolation and characterization of Eriosematin E.

The Architecture of Bio-Innovation: A Technical Guide to the Biosynthesis of Prenylated Flavonoids in Eriosema

For Immediate Release

A Deep Dive into the Molecular Assembly Line of High-Value Bioactive Compounds

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthetic pathway of prenylated flavonoids in the plant genus Eriosema. While the complete pathway in Eriosema is yet to be fully elucidated, this document synthesizes current knowledge from related legume species and the vast array of compounds isolated from Eriosema to present a robust hypothesized pathway. This guide provides detailed experimental protocols and visual representations of the molecular workflows, aiming to accelerate research and development in this promising area of natural product chemistry.

The genus Eriosema is a rich natural source of a diverse array of flavonoids, particularly prenylated isoflavones and dihydrochalcones, which have garnered significant interest for their potential pharmacological applications.[1][2] Prenylation, the attachment of a prenyl group, is known to enhance the biological activity of flavonoids, making the study of their biosynthesis a critical endeavor for the discovery of new therapeutic agents.[3][4]

A Hypothesized Glimpse into Nature's Laboratory: The Biosynthetic Pathway

The biosynthesis of prenylated flavonoids in Eriosema is proposed to follow the general phenylpropanoid and subsequent flavonoid and isoflavonoid pathways well-established in other members of the Fabaceae family.[5][6][7][8] The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeletons, which are then further modified by prenylation.

The key stages of this proposed pathway are:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).[8][9]

-

Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8][9]

-

Flavanone and Isoflavone Formation: Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to naringenin, a key flavanone intermediate.[9] In legumes, the pathway to isoflavones branches off here, with isoflavone synthase (IFS) converting naringenin to the isoflavone genistein.[5][10][11][12]

-

Prenylation: The final diversifying step is the attachment of one or more prenyl groups from dimethylallyl pyrophosphate (DMAPP) to the flavonoid backbone. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs).[13][14][15][16] The specific prenyltransferases responsible for the diverse prenylation patterns observed in Eriosema flavonoids are yet to be identified.

A Treasure Trove of Bioactive Molecules: Prenylated Flavonoids in Eriosema

A significant number of prenylated flavonoids have been isolated and identified from various Eriosema species. The following table summarizes some of the key compounds, highlighting the chemical diversity within the genus.

| Eriosema Species | Compound Name | Flavonoid Class | Reference(s) |

| Eriosema chinense | Khonklonginol A-H | Prenylated Flavanone | [17][18] |

| (2R,3S)-3,5,4'-trihydroxy-6″-6″dimethylpyrano(2″,3″:7,6)-8-(3″', 3″'-dimethylallyl)flavanone | Prenylated Flavanone | [3][19] | |

| (2R,3S)-3,5,2'-trihydroxy-4'-methoxy-6″,6″-dimethylpyrano(2″,3″:7,6)-8-(3″',3″'-dimethylallyl)flavanone | Prenylated Flavanone | [3] | |

| Eriosema kraussianum | Kraussianone 1 | Pyrano-isoflavone | [20][21] |

| Kraussianone 2 | Pyrano-isoflavone | [21] | |

| Eriosema montanum | Montachalcone A | Prenylated Dihydrochalcone | [22][23] |

| Montachalcone B | Prenylated Dihydrochalcone | [22][23] | |

| 2′,4′,5,6′-tetrahydroxy-4-methoxy-3,3′-diprenyldihydrochalcone | Prenylated Dihydrochalcone | [22] | |

| Eriosema laurentii | Methyleriosemaone D | Pyranoisoflavone | [24] |

| (2S,3S)-6,8,3′-triprenyl-3,5,7,2′,4′-pentahydroxyflavanone | Prenylated Flavanone | [24] |

Charting the Course: Experimental Protocols for Elucidation

To further investigate and validate the hypothesized biosynthetic pathway of prenylated flavonoids in Eriosema, a combination of metabolomic, transcriptomic, and enzymatic approaches is required. The following sections outline detailed methodologies for key experiments.

Metabolite Extraction and Analysis

Objective: To extract and quantify prenylated flavonoids from Eriosema tissues.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind to a fine powder.[25][26]

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v) containing an internal standard (e.g., a synthetic flavonoid not present in the plant).

-

Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath at room temperature.[25][27]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube. Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

-

Pool the supernatants and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.[28]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Employ a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source operating in both positive and negative ion modes.[27][28]

-

Data Acquisition: For targeted quantification, use Multiple Reaction Monitoring (MRM) mode. For untargeted profiling, use full scan mode with data-dependent MS/MS fragmentation.[25][26][29]

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of candidate genes involved in the flavonoid biosynthesis pathway in different tissues of Eriosema.

Protocol:

-

RNA Extraction:

-

Homogenize approximately 100 mg of frozen, powdered plant tissue in 1 mL of a suitable RNA extraction buffer (e.g., containing TRIzol or a commercial plant RNA extraction kit).[1][30]

-

Follow the manufacturer's protocol for RNA isolation, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis to check for integrity.[1]

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers or random hexamers.[31]

-

-

qRT-PCR:

-

Design gene-specific primers for candidate genes (e.g., PAL, C4H, 4CL, CHS, CHI, IFS, and putative PTs) and reference genes (e.g., Actin, Ubiquitin) using appropriate software.

-

Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.[32]

-

Reaction Mix: 10 µL SYBR Green master mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.

-

Thermal Cycling Conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Include a melt curve analysis to verify the specificity of the amplicons.[32]

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference genes.[31]

-

Future Directions and Conclusion

The study of the biosynthesis of prenylated flavonoids in Eriosema is a field ripe for discovery. While this guide provides a hypothesized pathway and foundational experimental protocols, further research is necessary to identify and characterize the specific enzymes, particularly the prenyltransferases, that are key to the remarkable chemical diversity of this genus. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of these high-value compounds for pharmaceutical and other applications. This technical guide is intended to be a living document, to be updated as new discoveries in the field emerge.

References

- 1. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eriosema (Fabaceae) Species Represent a Rich Source of Flavonoids with Interesting Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eriosema chinense: a rich source of antimicrobial and antioxidant flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isoflavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Pyrano-isoflavones with erectile-dysfunction activity from Eriosema kraussianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rediscovering Bangalala: The Xhosa Legacy and Modern Promise of Eriosema kraussianum – Afrigetics Botanicals [afrigetics.com]

- 22. researchgate.net [researchgate.net]

- 23. Antibacterial and cytotoxic prenylated dihydrochalcones from Eriosema montanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 26. protocols.io [protocols.io]

- 27. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 31. qRT-PCR Gene Expression Analysis [bio-protocol.org]

- 32. Frontiers | Design and Sampling Plan Optimization for RT-qPCR Experiments in Plants: A Case Study in Blueberry [frontiersin.org]

Eriosematin Compounds: A Technical Guide to Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriosematin compounds, a class of naturally occurring flavonoids and chromones, have garnered significant interest in the scientific community for their diverse biological activities. Predominantly found within the plant genus Eriosema, these compounds have demonstrated potential therapeutic applications, including anti-inflammatory, antidiarrheal, and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and quantification of Eriosematin compounds, tailored for researchers and professionals in drug development.

Natural Sources and Abundance of Eriosematin Compounds

Eriosematin compounds are primarily isolated from various species of the genus Eriosema, which belongs to the Fabaceae family. These plants are distributed across tropical and subtropical regions of the world. The roots of these plants are the most common source of these compounds.

Principal Eriosema Species

Key species of Eriosema that have been identified as sources of Eriosematin compounds include:

-

Eriosema tuberosum : This species is a known source of a variety of polyphenols, including the first identified Eriosematin, a chromone. Other related compounds, such as Eriosematin A, B, C, and D, have also been isolated from the roots of this plant.[1][2]

-

Eriosema chinense : The roots of this plant are a significant source of Eriosematin E, a prenylated flavanone.[1] This species is traditionally used in some regions for treating diarrhea.

-

Eriosema montanum : Phytochemical investigations of this species have revealed the presence of various flavonoids, indicating its potential as a source of related bioactive compounds.[3]

-

Eriosema glomeratum : This species has also been a subject of phytochemical studies, contributing to the library of compounds isolated from the Eriosema genus.

Quantitative Abundance of Eriosematin Compounds

The abundance of Eriosematin compounds can vary depending on the plant species, geographical location, and extraction method. While comprehensive quantitative data for all Eriosematin compounds are not extensively available, some studies have reported the yield of specific compounds.

| Compound | Plant Source | Plant Part | Extraction/Fraction | Abundance (% w/w) |

| Eriosematin E | Eriosema chinense | Roots | Ethanolic Extract | 7.48% |

| Eriosematin E | Eriosema chinense | Roots | Chloroform Fraction | 5.82% |

| Eriosematin | Eriosema tuberosum | Roots | Dichloromethane Extract | Not Reported |

| Eriosematin A | Eriosema tuberosum | Roots | Not Specified | Not Reported |

| Eriosematin B | Eriosema tuberosum | Roots | Not Specified | Not Reported |

| Eriosematin C | Eriosema tuberosum | Roots | Not Specified | Not Reported |

| Eriosematin D | Eriosema tuberosum | Roots | Not Specified | Not Reported |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of Eriosematin compounds, based on established scientific literature.

General Extraction and Fractionation Workflow

A general workflow for the extraction and fractionation of Eriosema species to obtain Eriosematin compounds is outlined below. This process typically involves solvent extraction followed by liquid-liquid partitioning to separate compounds based on their polarity.

References

The Pharmacological Landscape of Eriosematin E: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the pharmacological activities of Eriosematin E, a prenylated flavanone isolated from the roots of Eriosema chinense. The document summarizes key quantitative data, details experimental protocols for the cited pharmacological studies, and visualizes the proposed mechanisms of action and experimental workflows.

Pharmacological Activities of Eriosematin E

Eriosematin E has demonstrated a range of pharmacological effects, with the most significant being its antidiarrheal, antibacterial, anti-inflammatory, and antioxidant properties. Emerging evidence also points towards its potential cytotoxic and antimycobacterial activities.

Antidiarrheal Activity

Eriosematin E has been shown to be effective in several preclinical models of diarrhea, including those induced by castor oil, prostaglandin E2 (PGE2), Shigella flexneri, and enteropathogenic Escherichia coli (EPEC).[1][2] Its antidiarrheal effect is attributed to a combination of its antisecretory and antioxidant properties.[1]

Antibacterial Activity

In vitro studies have confirmed the antibacterial potential of Eriosematin E. It has shown effectiveness against various diarrheagenic pathovars of E. coli, with in silico studies suggesting it is most effective against EPEC, followed by enteroaggregative E. coli (EAEC) and enterotoxigenic E. coli (ETEC).[3]

Anti-inflammatory and Antioxidant Activities

A key aspect of Eriosematin E's therapeutic potential lies in its ability to modulate inflammatory and oxidative stress pathways. It has been observed to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][2] Furthermore, Eriosematin E helps in the restoration of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, and reduces lipid peroxidation.[1]

Cytotoxic and Antimycobacterial Activities

Preliminary studies on compounds from the Eriosema genus have indicated potential for cytotoxic and antimycobacterial effects, warranting further investigation into Eriosematin E specifically for these activities.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activities of Eriosematin E and related compounds from the Eriosema genus.

Table 1: In Vivo Antidiarrheal Activity of Eriosematin E

| Model | Species | Doses Administered (p.o.) | Key Findings | Reference |

| Castor oil-induced diarrhea | Rat | 2.5, 5, and 10 mg/kg | 69.43% protection at 10 mg/kg. | |

| PGE2-induced enteropooling | Rat | 10 mg/kg | Significant reduction in intestinal fluid volume. | |

| Shigella flexneri-induced diarrhea | Rat | 10 mg/kg | Showed promising effect with maximum protection on the 6th day.[1] | |

| EPEC-induced diarrhea | Rat | 5 and 10 mg/kg | Significant antidiarrheal potential, with 10 mg/kg being more effective.[2] |

Table 2: In Vitro Antibacterial Activity of Eriosematin E

| Bacterial Strain | Assay | Result (MIC) | Reference |

| S. aureus 12981 | Broth microdilution | ≥256 µg/mL | |

| E. coli 10418 | Broth microdilution | ≥256 µg/mL |

Experimental Protocols

This section details the methodologies for the key experiments cited in the pharmacological evaluation of Eriosematin E.

Castor Oil-Induced Diarrhea in Rats

This model is used to evaluate the antidiarrheal activity of a substance by assessing its ability to inhibit the diarrheal response induced by castor oil.

-

Animal Preparation: Wistar rats (150-200g) are fasted for 18-24 hours with free access to water.[4][5]

-

Grouping and Dosing: Animals are divided into control, standard, and test groups. The control group receives the vehicle (e.g., 0.5% CMC), the standard group receives a known antidiarrheal agent like loperamide (5 mg/kg), and the test groups receive Eriosematin E at various doses (e.g., 2.5, 5, 10 mg/kg, p.o.).[4][5]

-

Induction of Diarrhea: One hour after treatment, diarrhea is induced by oral administration of castor oil (1-2 mL per rat).[5][6]

-

Observation: The animals are then placed in individual cages with adsorbent paper. Observations are made for a period of 4-6 hours for the onset of diarrhea, total number, and weight of diarrheal feces.[4][5]

-

Data Analysis: The percentage inhibition of defecation is calculated by comparing the mean number of wet feces in the treated groups with the control group.

Prostaglandin E2 (PGE2)-Induced Enteropooling in Rats

This assay assesses the antisecretory activity of a compound by measuring its ability to inhibit fluid accumulation in the small intestine induced by PGE2.[7]

-

Animal Preparation: Rats are fasted for 18 hours with free access to water.

-

Grouping and Dosing: Animals are grouped and dosed as described in the castor oil model. A standard inhibitor of prostaglandin synthesis, such as indomethacin, may be used.

-

Induction of Enteropooling: Thirty minutes to one hour after treatment, PGE2 is administered orally or subcutaneously to induce intestinal fluid accumulation.[7]

-

Sample Collection: Thirty minutes after PGE2 administration, the rats are sacrificed. The small intestine is ligated at the pyloric and cecal ends and removed.[7]

-

Measurement: The intestinal contents are collected into a graduated test tube, and the volume is measured. The intestine is also weighed before and after emptying to determine the weight of the intestinal fluid.[6]

-

Data Analysis: The percentage inhibition of intestinal fluid accumulation is calculated by comparing the mean volume/weight of intestinal contents in the treated groups to the control group.

Shigella-Induced Diarrhea in Rats

This model evaluates the efficacy of a substance against infectious diarrhea caused by Shigella.

-

Animal Preparation: Wistar rats are used. To reduce the normal gut flora, they may be pre-treated with an antibiotic like tetracycline.[8]

-

Induction of Infection: A pathogenic strain of Shigella dysenteriae or Shigella flexneri is administered orally or intragastrically at a dose of approximately 12 x 10^8 CFU/rat to induce diarrhea.[9][10][11]

-

Treatment: Following the induction of diarrhea (typically within 24 hours), animals are treated with Eriosematin E (e.g., 10 mg/kg, p.o.) or a standard antibiotic for a specified period (e.g., 6 days).[1]

-

Observation: The animals are monitored daily for signs of diarrhea, and the stool consistency, frequency, and weight are recorded. The presence of blood and mucus in the stool is also noted.[9][10]

-

Data Analysis: The severity of diarrhea is scored, and the percentage of protection is calculated. The bacterial load in the feces can also be determined.[1]

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA

This protocol describes the quantification of TNF-α and IL-1β in intestinal tissue homogenates.

-

Tissue Homogenization: A section of the colon is rinsed with ice-cold PBS to remove contents. The tissue is weighed and homogenized in a lysis buffer (e.g., containing protease inhibitors and a non-ionic detergent like Triton X-100) on ice.[12][13]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[12]

-

Supernatant Collection: The supernatant is collected and stored at -80°C until analysis. The total protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).[13]

-

ELISA Procedure: A commercial sandwich ELISA kit for rat TNF-α or IL-1β is used according to the manufacturer's instructions.[14] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (tissue homogenates) to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a biotinylated detection antibody.

-

Adding streptavidin-horseradish peroxidase (SAV-HRP) conjugate.

-

Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

-

Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: A standard curve is generated, and the concentration of the cytokine in the samples is determined and typically normalized to the total protein concentration of the homogenate.

Antioxidant Enzyme Assays (SOD and Catalase)

These assays measure the activity of key antioxidant enzymes in intestinal tissue.

-

Tissue Preparation: Intestinal tissue is homogenized in a cold buffer (e.g., phosphate buffer) as described for the cytokine assay.[15]

-

Superoxide Dismutase (SOD) Activity Assay:

-

The assay is often based on the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[15]

-

The reaction mixture contains the tissue supernatant, xanthine, NBT, and xanthine oxidase.

-

The absorbance is measured spectrophotometrically. The degree of inhibition of the color reaction is proportional to the SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[15]

-

-

Catalase (CAT) Activity Assay:

-

This assay is based on the decomposition of hydrogen peroxide (H2O2) by catalase in the sample.[15]

-

The reaction is initiated by adding H2O2 to the tissue supernatant.

-

The decrease in absorbance at 240 nm due to the consumption of H2O2 is monitored over time.[15]

-

The catalase activity is calculated using the molar extinction coefficient of H2O2.

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the level of lipid peroxidation by measuring the concentration of MDA, a byproduct of this process.

-

Sample Preparation: Tissue homogenate is prepared as described previously.

-

Reaction with Thiobarbituric Acid (TBA): The homogenate is mixed with a solution of TBA in an acidic medium.[16][17][18][19][20]

-

Incubation: The mixture is heated (e.g., at 95°C) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.[16][19]

-

Measurement: After cooling, the absorbance of the adduct is measured spectrophotometrically at approximately 532 nm.[16][17][19]

-

Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.[17][20]

Na+/K+-ATPase Activity Assay

This assay determines the activity of the sodium-potassium pump in tissue homogenates.

-

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.[21][22][23][24]

-

Reaction Mixture: The tissue homogenate is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+. A parallel reaction is run in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain, to determine the ouabain-insensitive ATPase activity.

-

Incubation: The reaction is carried out at 37°C for a specific time.

-

Stopping the Reaction: The reaction is stopped, typically by adding an acid solution that also facilitates the colorimetric detection of Pi.

-

Phosphate Detection: The amount of released Pi is measured colorimetrically, often using a method based on the formation of a phosphomolybdate complex.[22]

-

Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The activity is expressed as nmol of Pi liberated per minute per milligram of protein.[22]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows related to the pharmacological activities of Eriosematin E.

Proposed Mechanism of Action in Infectious Diarrhea

dot

Caption: Proposed mechanism of Eriosematin E in infectious diarrhea.

Experimental Workflow for In Vivo Antidiarrheal Studies

dot

Caption: Workflow for in vivo antidiarrheal activity evaluation.

Logical Relationship of Eriosematin E's Multifaceted Action

dot

Caption: Logical relationships of Eriosematin E's pharmacological actions.

Conclusion

Eriosematin E is a promising natural compound with a multifaceted pharmacological profile, particularly as an antidiarrheal agent. Its mechanism of action appears to involve the inhibition of bacterial virulence factors, modulation of host inflammatory and oxidative stress responses, and restoration of intestinal ion transport. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of Eriosematin E as a potential therapeutic agent. Future studies should focus on obtaining more comprehensive quantitative data, further elucidating the specific molecular interactions within the identified signaling pathways, and exploring its potential in other therapeutic areas such as oncology and infectious diseases.

References

- 1. Identifying the mechanism of eriosematin E from Eriosema chinense Vogel. for its antidiarrhoeal potential against Shigella flexneri-induced diarrhoea using in vitro, in vivo and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potency of eriosematin E from Eriosema chinense Vogel. against enteropathogenic Escherichia coli induced diarrhoea using preclinical and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysing the impact of eriosematin E from Eriosema chinense Vogel. against different diarrhoeagenic pathovars of Escherichia coli using in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. Enteropooling assay: a test for diarrhea produced by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Shigella dysenteriae type 1-induced diarrhea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scitechnol.com [scitechnol.com]

- 12. researchgate.net [researchgate.net]

- 13. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]

- 14. Rat TNF-alpha ELISA (For Lysates) Kit (ERA57RB) - Invitrogen [thermofisher.com]

- 15. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]

- 17. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. arigobio.com [arigobio.com]

- 20. oxfordbiomed.com [oxfordbiomed.com]

- 21. assaygenie.com [assaygenie.com]

- 22. znaturforsch.com [znaturforsch.com]

- 23. mybiosource.com [mybiosource.com]

- 24. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Eriosematin and its Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriosematin, a class of prenylated flavonoids predominantly found in the plant genus Eriosema, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of eriosematin and its naturally occurring derivatives, with a primary focus on Eriosematin E. It details their biosynthesis, isolation, and pharmacological properties, particularly their well-documented antidiarrheal effects. This document summarizes key quantitative data, provides detailed experimental protocols for cited studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding and further research into this promising class of natural compounds.

Introduction to Eriosematin and its Natural Sources

Eriosematins belong to the flavonoid subgroup of flavanones, characterized by a C6-C3-C6 skeleton with a prenyl group modification. This prenylation enhances their lipophilicity and, consequently, their interaction with biological membranes and target proteins, leading to a broad spectrum of pharmacological activities.[1]

The primary natural source of eriosematins is the genus Eriosema, a member of the Fabaceae family, which encompasses approximately 160 species.[1][2] While a comprehensive phytochemical analysis of the entire genus is yet to be completed, studies on a limited number of species have revealed a rich diversity of flavonoids. To date, 52 flavonoids, including isoflavones, flavanones, dihydroflavonols, flavonols, and dihydrochalcones, have been isolated from just five Eriosema species.[1][2]

Eriosematin E , a prominent prenylated flavanone, has been isolated from the roots of Eriosema chinense Vogel. This plant is traditionally used in regions of India and China for treating diarrhea.[3] Beyond Eriosematin E, other related flavonoids have been identified in the Eriosema genus, showcasing the chemical diversity within this plant family.

Biosynthesis of Eriosematin

The biosynthesis of eriosematin, as a prenylated flavonoid, follows the general pathway of flavonoid synthesis with an additional prenylation step. This process can be broadly divided into three stages:

-

Formation of the Flavonoid Skeleton: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions in the phenylpropanoid pathway to produce 4-coumaroyl-CoA. This intermediate then condenses with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone into naringenin, a flavanone which serves as the basic skeleton for eriosematin.

-

Generation of the Prenyl Donor: The prenyl group is derived from the isoprenoid pathway, which synthesizes isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). DMAPP serves as the activated prenyl donor for the subsequent prenylation reaction.

-

Prenylation of the Flavonoid Skeleton: The final step involves the attachment of the prenyl group from DMAPP to the flavonoid skeleton. This reaction is catalyzed by a specific prenyltransferase enzyme, which dictates the position of the prenyl moiety on the flavonoid ring structure.

Naturally Occurring Eriosematin Derivatives

The genus Eriosema is a rich source of diverse flavonoids. While Eriosematin E is the most studied, several other related compounds have been isolated from various Eriosema species.

| Compound Class | Specific Derivatives (Examples) | Source Species (Examples) | Reference |

| Flavanones | Eriosematin E, 5,7,4'-trihydroxy-6,8-diprenylisoflavone | Eriosema chinense, Eriosema tuberosum | [1][2][4] |

| Isoflavones | Genistein, Daidzein, Biochanin A | Eriosema laurentii, Eriosema robustum | [1][2][4] |

| Dihydroflavonols | Dihydrokaempferol, Dihydromyricetin | Eriosema chinense | [1][2] |

| Flavonols | Kaempferol, Quercetin | Eriosema laurentii | [1][2][4] |

| Dihydrochalcones | - | Eriosema species | [1][2] |

| Glucoside Derivatives | - | Eriosema species | [1][2] |

Biological Activities and Quantitative Data

Eriosematin E has demonstrated significant antidiarrheal, cytotoxic, and antimycobacterial properties. The antidiarrheal activity is the most extensively studied, with data from various animal models.

Antidiarrheal Activity of Eriosematin E

| Experimental Model | Animal | Doses of Eriosematin E (p.o.) | Key Findings | Reference |

| Castor Oil-Induced Diarrhea | Rat | 2.5, 5, 10 mg/kg | Maximum protection of 69.43% from diarrhea at 10 mg/kg. | [3] |

| Prostaglandin E2 (PGE2)-Induced Enteropooling | Rat | 10 mg/kg | Significant reduction in intestinal fluid volume. | [3] |

| Small Intestinal Transit | Rat | 10 mg/kg | Significant inhibition of peristaltic index. | [3] |

| Shigella flexneri-Induced Diarrhea | Rat | 10 mg/kg | Showed promising effect with maximum protection on the 6th day. | [3] |

| Enteropathogenic E. coli (EPEC)-Induced Diarrhea | Rat | 5, 10 mg/kg | Significant antidiarrheal potential, with 10 mg/kg being more effective. | [5] |

In Vitro Antibacterial Activity of Eriosematin E

| Bacterial Strain | MIC Value | Reference |

| Staphylococcus aureus 12981 | ≥256 µg/mL | [6] |

| Escherichia coli 10418 | ≥256 µg/mL | [6] |

Mechanism of Action of Eriosematin E in Diarrhea

The antidiarrheal effect of Eriosematin E is multifactorial, involving antisecretory, antioxidant, and anti-inflammatory mechanisms.

-

Antisecretory Effects: Eriosematin E has been shown to reactivate the suppressed Na+/K+-ATPase activity in the intestine, which helps in maintaining proper electrolyte balance and reducing intestinal fluid secretion.[5]

-

Anti-inflammatory and Antioxidant Effects: It significantly restores altered levels of antioxidants and reduces the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[3]

-

Inhibition of Bacterial Virulence: In cases of infectious diarrhea caused by Shigella flexneri, Eriosematin E inactivates the protease activity of SepA, a protein secreted by the bacteria that is responsible for disrupting the integrity of the epithelial barrier.[3]

Experimental Protocols

Isolation and Purification of Eriosematin E from Eriosema chinense

The following is a generalized protocol for the isolation of Eriosematin E based on methods for flavonoid separation.

1. Plant Material and Extraction:

- Air-dry the roots of Eriosema chinense and grind them into a coarse powder.

- Perform a hot extraction of the powdered root material using a Soxhlet apparatus. Initially, defat the material with petroleum ether, followed by extraction with methanol.[7]

2. Fractionation:

- Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

- Subject the crude extract to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

3. Column Chromatography:

- Pack a glass column with silica gel (230-400 mesh) as the stationary phase.[8]

- Load the chloroform fraction, which is reported to contain Eriosematin E, onto the column.

- Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoids is a mixture of chloroform and methanol, with an increasing proportion of methanol.[8]

- Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

4. Purification and Characterization:

- Combine the fractions containing Eriosematin E and concentrate them.

- Purify the compound further by re-crystallization or preparative HPLC.

- Characterize the purified compound using spectroscopic methods such as UV, IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure.

// Nodes

Plant_Material [label="Dried, Powdered\nEriosema chinense Roots", fillcolor="#F1F3F4", fontcolor="#202124"];

Soxhlet_Extraction [label="Soxhlet Extraction\n(Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"];

Crude_Extract [label="Crude Methanolic Extract", fillcolor="#F1F3F4", fontcolor="#202124"];

Solvent_Partitioning [label="Solvent-Solvent Partitioning", fillcolor="#FFFFFF", fontcolor="#202124"];

Chloroform_Fraction [label="Chloroform Fraction", fillcolor="#FBBC05", fontcolor="#202124"];

Column_Chromatography [label="Silica Gel Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"];

Fraction_Collection [label="Fraction Collection and TLC Monitoring", fillcolor="#FFFFFF", fontcolor="#202124"];

Purification [label="Purification\n(Re-crystallization/Prep-HPLC)", fillcolor="#FFFFFF", fontcolor="#202124"];

Characterization [label="Structural Characterization\n(NMR, MS, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"];

Eriosematin_E_Isolated [label="Pure Eriosematin E", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Plant_Material -> Soxhlet_Extraction [color="#5F6368"];

Soxhlet_Extraction -> Crude_Extract [color="#5F6368"];

Crude_Extract -> Solvent_Partitioning [color="#5F6368"];

Solvent_Partitioning -> Chloroform_Fraction [color="#5F6368"];

Chloroform_Fraction -> Column_Chromatography [color="#5F6368"];

Column_Chromatography -> Fraction_Collection [color="#5F6368"];

Fraction_Collection -> Purification [color="#5F6368"];

Purification -> Characterization [color="#5F6368"];

Characterization -> Eriosematin_E_Isolated [color="#5F6368"];

}

Castor Oil-Induced Diarrhea Model in Rats

This protocol is used to evaluate the antidiarrheal activity of a test compound.

1. Animal Preparation:

- Use Wistar albino rats of either sex, weighing 150-200g.

- Acclimatize the animals for at least one week under standard laboratory conditions (23±2 °C, 12h light/dark cycle) with free access to food and water.

- Fast the rats for 18-24 hours before the experiment, with free access to water.[9][10][11]

2. Experimental Groups:

- Divide the animals into at least four groups (n=6 per group):

- Group I (Control): Receives the vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose).[12]

- Group II (Positive Control): Receives a standard antidiarrheal drug (e.g., loperamide, 5 mg/kg p.o.).[12]

- Group III (Test Group): Receives Eriosematin E at a specific dose (e.g., 10 mg/kg p.o.).

- Group IV (Test Group): Receives Eriosematin E at a different dose.

3. Procedure:

- Administer the vehicle, standard drug, or test compound orally to the respective groups.

- One hour after treatment, administer 1-2 mL of castor oil orally to each rat to induce diarrhea.[10][12]

- Place each animal in an individual cage lined with pre-weighed absorbent paper.

- Observe the animals for a period of 4-8 hours.

4. Parameters Measured:

- Onset of Diarrhea: Time taken for the first diarrheal stool to appear.

- Number of Diarrheal Stools: Total count of unformed, watery stools.

- Weight of Wet Feces: Weigh the absorbent paper after the observation period and subtract the initial weight to determine the total weight of the wet feces.[9]

- Percentage Inhibition of Defecation: Calculate using the formula: [(Control mean - Treated mean) / Control mean] x 100.